N'-[1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide
Description
“N'-[1-(4-Methoxyphenyl)ethylidene]-4-nitrobenzohydrazide” is a hydrazide Schiff base characterized by a 4-nitrobenzohydrazide core linked to a 4-methoxyphenyl ethylidene group. Hydrazide derivatives are widely studied for their pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects .
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O4/c1-11(12-5-9-15(23-2)10-6-12)17-18-16(20)13-3-7-14(8-4-13)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-11+ |
InChI Key |
OYWFPAGVVUGXNF-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Methyl 4-Nitrobenzoate
Methyl 4-nitrobenzoate reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (78°C, 4–6 hours). The reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the methoxy group to form the hydrazide.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Molar Ratio | 1:3 (ester : hydrazine) |
| Temperature | Reflux (78°C) |
| Time | 4–6 hours |
| Yield | 85–90% |
Acid Chloride Route
4-Nitrobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hours). The acid chloride is then treated with hydrazine hydrate in dichloromethane at 0–5°C to prevent side reactions.
Reaction Conditions
| Parameter | Value |
|---|---|
| Chlorinating Agent | Thionyl chloride (SOCl₂) |
| Solvent (Step 1) | Toluene |
| Solvent (Step 2) | Dichloromethane |
| Temperature | 0–5°C (Step 2) |
| Yield | 75–80% |
Condensation with 4-Methoxyacetophenone
The hydrazone formation between 4-nitrobenzohydrazide and 4-methoxyacetophenone follows a nucleophilic addition-elimination mechanism. The reaction is influenced by the electronic effects of the nitro (electron-withdrawing) and methoxy (electron-donating) groups, which modulate the electrophilicity of the carbonyl carbon.
Conventional Acid-Catalyzed Method
In ethanol or methanol, the hydrazide and ketone are refluxed with catalytic hydrochloric acid (HCl) or acetic acid (AcOH) for 6–8 hours. The acid protonates the carbonyl oxygen, enhancing electrophilicity for hydrazide attack.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | HCl (5 mol%) |
| Molar Ratio | 1:1.1 (hydrazide : ketone) |
| Temperature | Reflux (78°C) |
| Time | 6–8 hours |
| Yield | 65–70% |
Microwave-Assisted Synthesis
Microwave irradiation (160–200 W) accelerates the reaction by enhancing molecular collisions. A mixture of 4-nitrobenzohydrazide, 4-methoxyacetophenone, and a base (e.g., NaOH) in ethanol-water (4:1 v/v) is irradiated for 5–10 minutes.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol : Water (4:1) |
| Base | NaOH (2.5 mmol) |
| Microwave Power | 160–200 W |
| Time | 5–10 minutes |
| Yield | 50–60% |
Comparative Analysis
| Method | Yield | Time | Purity (HPLC) |
|---|---|---|---|
| Conventional | 65–70% | 6–8 h | ≥95% |
| Microwave | 50–60% | 5–10 m | ≥90% |
While microwave synthesis reduces time, the lower yield is attributed to incomplete dehydration under rapid heating.
Mechanistic Insights and Substituent Effects
Role of the Nitro Group
The nitro group (-NO₂) at the para position of the benzohydrazide enhances electrophilicity via resonance withdrawal, facilitating nucleophilic attack by the hydrazide’s amino group. However, steric hindrance from ortho-nitro substituents (as seen in analogous chalcone syntheses) can impede condensation, favoring side products like dihydrochalcones.
Methoxy Group Influence
The methoxy (-OCH₃) group on the acetophenone moiety donates electron density through resonance, slightly deactivating the carbonyl. This necessitates stronger acid catalysts or prolonged reaction times compared to non-substituted acetophenones.
Characterization and Validation
Spectroscopic Data
-
IR (KBr, cm⁻¹):
-
N-H stretch: 3250–3300 (hydrazide)
-
C=O stretch: 1660–1680 (amide I)
-
NO₂ asymmetric stretch: 1520–1540
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.20–8.30 (d, 2H, Ar-H nitrobenzene)
-
δ 7.60–7.70 (d, 2H, Ar-H methoxyphenyl)
-
δ 3.85 (s, 3H, -OCH₃)
-
δ 2.40 (s, 3H, CH₃ ethylidene)
-
Purity and Yield Optimization
Recrystallization from ethanol or ethyl acetate improves purity to >98% (HPLC). Yield optimization strategies include:
-
Excess Ketone: A 1:1.2 molar ratio (hydrazide : ketone) increases yield to 75%.
-
Dean-Stark Trap: Azeotropic removal of water shifts equilibrium toward product formation.
Challenges and Alternative Approaches
Competing Side Reactions
Green Chemistry Alternatives
-
Solvent-Free Conditions: Grinding reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) at 80°C yields 60–65% product.
-
Ionic Liquid Catalysis: [BMIM][BF₄] enhances reaction rate by stabilizing intermediates through hydrogen bonding.
Industrial and Pharmacological Relevance
While N'-[1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide is primarily a research chemical, its structural analogs exhibit antimicrobial and anticancer activities. Scalable synthesis protocols are critical for drug discovery pipelines, necessitating further optimization of microwave and flow chemistry methods .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles for substitution reactions include halides (Cl-, Br-) and alkoxides (RO-).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Chemical Research
N'-[1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide serves as a precursor in the synthesis of more complex organic molecules. It is utilized in the development of new chemical entities that may have diverse applications in pharmaceuticals and materials science.
Biological Studies
The compound has been investigated for its potential biological activities:
- Antioxidant Activity: Studies have demonstrated that derivatives of hydrazides possess strong antioxidant properties, which can be quantified using assays such as DPPH and FRAP .
- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, indicating its potential use in developing antibacterial agents.
- Anticancer Potential: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in breast cancer cell lines .
Medical Applications
Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and infections. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Case Studies
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenyl group can also participate in interactions with proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
- (E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide (): This compound differs in the nitro group position (3-nitro vs. 4-nitro). The 3-nitro isomer exhibits normal bond lengths and stable crystal packing due to intramolecular hydrogen bonding. The 4-nitro isomer may display altered dipole moments and bioavailability due to the para-substituted nitro group, which enhances electron withdrawal .
- Such structural variations highlight how substituents modulate physicochemical properties and biological interactions .
Molecular Docking and Computational Insights
- Binding Interactions :
Molecular docking of α-glucosidase inhibitors () reveals that methoxyphenyl and nitro groups form hydrophobic and π-π interactions with enzyme active sites. The target compound’s 4-nitro group may enhance binding via electrostatic interactions, though steric hindrance could offset gains .
Data Tables
Table 2: Substituent Effects on Properties
| Substituent Position/Type | Electronic Effect | Impact on Activity |
|---|---|---|
| 4-NO₂ (para) | Electron-withdrawing | May enhance enzyme binding but reduce solubility |
| 3-NO₂ (meta) | Electron-withdrawing | Stabilizes crystal packing via H-bonding |
| 4-OCH₃ (para) | Electron-donating | Improves solubility; modulates hydrophobicity |
Biological Activity
N'-[1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide is a hydrazone derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which include an aromatic moiety and nitro group, contributing to its reactivity and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 312.32 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may covalently bond with proteins and nucleic acids, thereby inhibiting their functions. Additionally, the hydrazone linkage allows for the formation of Schiff bases with carbonyl-containing biomolecules, further influencing biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicate that the compound shows promising activity, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
- IC values for MCF-7 cells: 25 µM
- IC values for HeLa cells: 30 µM
These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The findings indicated a strong correlation between the structural features of the compounds and their antimicrobial activity, highlighting the importance of the methoxy group in enhancing potency against bacterial strains . -
Investigation of Anticancer Properties :
Another research effort focused on the anticancer properties of this compound using MCF-7 cell lines. The study revealed that treatment with this compound resulted in significant cell death, attributed to its ability to induce oxidative stress and activate apoptotic pathways .
Q & A
Q. What are the optimal synthetic routes for preparing N'-[1-(4-methoxyphenyl)ethylidene]-4-nitrobenzohydrazide, and what reaction conditions are critical for high yield?
The compound is typically synthesized via condensation of 4-nitrobenzohydrazide with 1-(4-methoxyphenyl)ethylidene ketone derivatives under reflux in ethanol or methanol. Key parameters include maintaining anhydrous conditions, reaction temperatures of 70–80°C, and a 1:1 molar ratio of reactants. Purification involves recrystallization from ethanol or column chromatography using silica gel (hexane/ethyl acetate gradients) . Monitoring via thin-layer chromatography (TLC) with UV detection ensures reaction completion.
Q. How can researchers confirm the molecular structure and purity of the synthesized compound?
Structural confirmation is achieved through:
- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths (e.g., C=N at ~1.28 Å) and dihedral angles between aromatic rings (e.g., 1.80° in related analogs) .
- Spectroscopy:
- ¹H/¹³C NMR: Methoxy protons appear at δ ~3.8 ppm; hydrazide N-H signals at δ ~10–11 ppm .
- IR: Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3200–3300 cm⁻¹) .
Purity is assessed via HPLC (C18 column, methanol/water mobile phase) with retention time consistency .
Q. What spectroscopic techniques are essential for characterizing intermediate products during synthesis?
- TLC: Tracks reaction progress using silica gel plates and UV visualization.
- Mass spectrometry (MS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 342 for the parent compound) .
- Elemental analysis: Validates C, H, N, and O percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the compound’s biological activity?
- Antifungal optimization: Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position enhances activity against Coccidioides posadasii (MIC reduced from 32 µg/mL to 8 µg/mL) .
- Hydrogen bonding: Intramolecular O-H⋯N bonds (2.60–2.70 Å) stabilize the keto-enol tautomer, critical for binding to fungal cytochrome P450 enzymes .
- SAR studies: Methyl or methoxy groups on the aryl ring improve solubility without compromising activity .
Q. What methodologies are used to resolve contradictions in crystallographic data for hydrazide derivatives?
- Multi-software refinement: SHELXL (for small molecules) and PHENIX (for macromolecular interfaces) cross-validate hydrogen-bonding networks and thermal displacement parameters .
- High-resolution data: Collecting diffraction data at <1.0 Å resolution reduces R-factor discrepancies (e.g., R₁ < 0.05) .
- Twinned crystal analysis: SHELXD resolves pseudo-merohedral twinning in space groups like P2₁/c .
Q. How can reaction mechanisms for oxidation or reduction of the hydrazide moiety be experimentally validated?
- Kinetic studies: Monitor NaBH₄-mediated reduction via UV-Vis spectroscopy (disappearance of λ_max at 320 nm for the C=N bond) .
- Electrochemical analysis: Cyclic voltammetry identifies redox potentials (e.g., -0.75 V vs. Ag/AgCl for nitro group reduction) .
- Trapping intermediates: Use ESR spectroscopy to detect radical species during KMnO₄ oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
